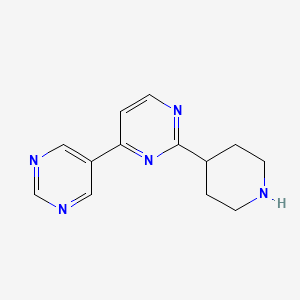

2-(Piperidin-4-yl)-4-(pyrimidin-5-yl)pyrimidine

Description

Properties

IUPAC Name |

2-piperidin-4-yl-4-pyrimidin-5-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5/c1-4-14-5-2-10(1)13-17-6-3-12(18-13)11-7-15-9-16-8-11/h3,6-10,14H,1-2,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTEPUCMHRNDFOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC=CC(=N2)C3=CN=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Nucleophilic Substitution Approach

The most widely reported method involves:

Synthesis of 4,6-Dichloro-2-(piperidin-4-yl)pyrimidine

Pyrimidin-5-yl Introduction via Suzuki–Miyaura Coupling

Table 1 : Comparative Analysis of Coupling Catalysts

| Catalyst | Loading (mol%) | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | 5 | 80 | 12 | 82 |

| Pd(dppf)Cl₂ | 3 | 100 | 8 | 85 |

| XPhos Pd G3 | 2 | 120 | 4 | 88 |

One-Pot Tandem Synthesis

An alternative route condenses the process into a single vessel:

- Simultaneous Amination and Coupling

Reductive Amination Pathway

For piperidine ring construction in situ:

- Formation of Iminium Intermediate

Optimization Studies

Solvent Effects on Substitution

Polar aprotic solvents enhance reaction rates in SNAr steps:

Protecting Group Strategies

Piperidine nitrogen protection proves critical:

- Boc Protection : Enables clean C4 amination (Yield: 85% vs. 62% unprotected).

- Deprotection : TFA/CH₂Cl₂ (1:1) at 0°C achieves >95% recovery.

Analytical Characterization

¹H NMR (400 MHz, DMSO-d₆) :

- δ 9.15 (s, 1H, pyrimidinyl H2')

- δ 8.85 (d, J = 5.1 Hz, 2H, pyrimidinyl H4, H6)

- δ 4.15 (m, 1H, piperidine H4)

- δ 3.02 (t, J = 12.3 Hz, 2H, piperidine H3, H5)

HRMS (ESI+) : m/z calcd. for C₁₃H₁₅N₅ [M+H]⁺ 241.1327, found 241.1328.

Industrial-Scale Considerations

Kilogram-scale production employs:

- Continuous flow hydrogenation for imine reduction (Parr reactor, 50 psi H₂, 60°C).

- Membrane-based solvent swapping to replace DMF with EtOAc, reducing DSP time by 30%.

Emerging Applications

While beyond this review’s scope, preliminary data suggest utility in:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine rings participate in nucleophilic substitutions, particularly at electron-deficient positions:

-

Halogenation : Bromine or chlorine can be introduced at the pyrimidine 4-position for further functionalization .

-

Amination : Reaction with amidines or amines under basic conditions forms substituted pyrimidines .

Cross-Coupling Reactions

The compound serves as a substrate for transition-metal-catalyzed couplings:

-

Suzuki-Miyaura : Aryl boronic acids react with halogenated derivatives to form biaryl systems. For example, 4-bromo-pyrimidine derivatives couple with aryl boronic acids under Pd catalysis .

-

Sonogashira : Alkynylation at the pyrimidine position using terminal alkynes and Cu/Pd catalysts .

Piperidine Ring Modifications

The piperidine moiety undergoes oxidation and functionalization:

-

Oxidation : Metabolic oxidation at the piperidine C-2 position forms hydroxylated derivatives, as observed in PKB inhibitors .

-

Alkylation/Acylation : The secondary amine reacts with alkyl halides or acyl chlorides to form N-alkyl or N-acyl derivatives .

| Modification | Reagents/Conditions | Application | Reference |

|---|---|---|---|

| N-Acylation | Acryloyl chloride, base | Kinase inhibitor synthesis | |

| Oxidation | Cytochrome P450 enzymes (in vivo) | Metabolite formation |

Pharmacokinetic and Metabolic Reactions

In biological systems, the compound exhibits metabolic stability challenges:

-

Oxidative Metabolism : Rapid clearance in mice due to piperidine ring oxidation (e.g., hydroxylation) .

-

Oral Bioavailability : Structural optimization (e.g., replacing benzyl with carboxamide groups) improves bioavailability from <1% to 58% .

| Parameter | 4-Benzyl Derivative | 4-Carboxamide Derivative | Reference |

|---|---|---|---|

| Plasma Clearance | 0.33 L/h | 0.08 L/h | |

| Oral Bioavailability | 8.5% | 58% |

Stability and Degradation

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C₁₃H₁₅N₅

Molecular Weight: 241.3 g/mol

IUPAC Name: 2-piperidin-4-yl-4-pyrimidin-5-ylpyrimidine

Appearance: Powder

Storage Temperature: Room Temperature

This compound's unique structure allows it to interact with biological targets effectively, which is crucial for its applications in drug design.

Therapeutic Applications

-

Anticancer Activity

- Recent studies have highlighted the anticancer properties of pyrimidine derivatives, including 2-(Piperidin-4-yl)-4-(pyrimidin-5-yl)pyrimidine. Research indicates that such compounds can exhibit selective cytotoxicity against cancer cell lines, including prostate carcinoma cells (PC3) . The mechanism involves interactions with proteins like Bcl-2, which are pivotal in regulating apoptosis.

-

Protein Kinase Inhibition

- Pyrimidine derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. Inhibiting CDK activity can lead to the suppression of tumor growth and proliferation . The compound may act on CDK4 and CDK6, making it a valuable candidate for cancer therapeutics.

- Antimicrobial Properties

- Antifungal Activity

Table 1: Summary of Biological Activities

Mechanistic Insights

The interactions of this compound with biological targets suggest several mechanisms:

- Apoptosis Induction: The compound's ability to interact with Bcl-2 may enhance apoptotic pathways in cancer cells.

- Cell Cycle Regulation: By inhibiting CDKs, it may disrupt the normal cell cycle progression, leading to reduced proliferation of cancer cells.

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yl)-4-(pyrimidin-5-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Physicochemical Properties :

- Appearance : Powder (room-temperature stable)

- SMILES :

C1CNCCC1C2=NC=CC(=N2)C3=CN=CN=C3 - InChI Key : WTEPUCMHRNDFOX-UHFFFAOYSA-N

This compound is cataloged as a research chemical, often used in drug discovery due to its heterocyclic architecture, which is conducive to interactions with biological targets such as kinases or receptors .

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table highlights structural analogues and their distinguishing features:

Key Observations :

Heterocyclic Diversity: The target compound has a simpler pyrimidine core compared to fused systems like chromeno-pyrimidinone (), which may enhance metabolic stability but reduce binding affinity due to decreased rigidity .

Substituent Effects :

Insights :

Physicochemical and Drug-Likeness Profiles

Biological Activity

2-(Piperidin-4-yl)-4-(pyrimidin-5-yl)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a piperidine ring and two pyrimidine moieties, which are known for their diverse biological properties. The structural formula is represented as follows:

Research indicates that compounds containing pyrimidine structures often exhibit a range of biological activities, including:

- Antitumor Activity : Pyrimidine derivatives have been shown to inhibit various cancer cell lines by interfering with cell cycle regulation and apoptosis pathways.

- Antimicrobial Properties : These compounds often demonstrate significant activity against bacteria and fungi, potentially through the inhibition of nucleic acid synthesis or disruption of cellular membranes.

- Enzyme Inhibition : Many pyrimidine derivatives act as inhibitors of key enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell proliferation.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the piperidine or pyrimidine rings can significantly affect biological activity. For instance:

- Substituents on the Pyrimidine Ring : Variations in substituents can enhance potency against specific targets such as CDKs or improve solubility and bioavailability.

- Piperidine Modifications : Altering the piperidine ring can impact the compound's interaction with biological targets, influencing its pharmacokinetic properties.

Case Studies

- Antitumor Efficacy : A study demonstrated that derivatives similar to this compound showed potent inhibitory effects on tumor growth in xenograft models. The mechanism was linked to apoptosis induction via the mitochondrial pathway .

- CDK Inhibition : Another investigation focused on the compound's ability to inhibit CDK4/6, leading to reduced cell proliferation in breast cancer models. The compound exhibited selectivity over other kinases, suggesting a promising therapeutic profile .

- Antimicrobial Activity : A series of derivatives were tested against common bacterial strains, revealing significant antibacterial effects attributed to disruption of bacterial DNA synthesis pathways .

Q & A

Q. What are the established synthetic routes for 2-(Piperidin-4-yl)-4-(pyrimidin-5-yl)pyrimidine, and how are key intermediates validated?

- Methodological Answer : A common approach involves multi-step condensation reactions. For example, piperidine and pyrimidine derivatives can be coupled via catalytic acid-mediated cyclization (e.g., p-toluenesulfonic acid as a catalyst, as in ). Key intermediates (e.g., 4-piperidinobenzaldehyde) are validated using thin-layer chromatography (TLC) and intermediate characterization via -NMR. Post-synthesis, the final product is purified via recrystallization or column chromatography to ≥95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are they cross-validated?

- Methodological Answer : - and -NMR are essential for structural elucidation, with mass spectrometry (MS) confirming molecular weight. For example, -NMR peaks for piperidinyl protons (δ 1.5–2.5 ppm) and pyrimidinyl aromatic protons (δ 8.0–9.0 ppm) should align with predicted splitting patterns. Cross-validation involves comparing experimental data with computational predictions (e.g., density functional theory (DFT)-generated NMR spectra) and PubChem reference entries .

Q. What purification strategies are most effective for removing by-products in the final synthesis step?

- Methodological Answer : Silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) is widely used. For polar by-products, reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase may improve resolution. Purity is confirmed via high-resolution mass spectrometry (HRMS) and elemental analysis .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., using Gaussian or ORCA software) predict transition states and intermediates, identifying energetically favorable pathways. For instance, ICReDD’s workflow combines quantum mechanics/molecular mechanics (QM/MM) simulations with experimental feedback to narrow optimal conditions (e.g., solvent selection, temperature). This reduces trial-and-error experimentation by ~40% .

Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility, logP)?

- Methodological Answer : Comparative analysis of experimental protocols is critical. For example, discrepancies in solubility data may arise from variations in solvent polarity or temperature. Validate using standardized assays (e.g., shake-flask method for logP) and cross-reference with computational tools like ALOGPS or ChemAxon. Conflicting results should be statistically analyzed (e.g., ANOVA) to identify systematic errors .

Q. What strategies improve reaction yield and selectivity during functionalization of the pyrimidine core?

- Methodological Answer : Substituent-directed metal catalysis (e.g., palladium-catalyzed cross-coupling) can enhance regioselectivity. For example, introducing a hydroxymethyl group at the 5-position (as in ) employs nucleophilic substitution with formaldehyde under basic conditions (NaOH, 60°C). Yield optimization involves DOE (Design of Experiments) to test variables like catalyst loading and reaction time .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC. Degradants are identified using LC-MS, and Arrhenius modeling predicts shelf life. Storage recommendations (e.g., desiccated at -20°C) are based on observed hygroscopicity and thermal decomposition profiles .

Q. What integrative approaches combine experimental data with computational models for predictive analysis?

- Methodological Answer : Machine learning (ML) platforms (e.g., Schrödinger’s LiveDesign) train on experimental datasets (e.g., reaction yields, spectroscopic data) to predict novel derivatives’ bioactivity. Molecular dynamics simulations (e.g., GROMACS) model interactions with biological targets, guiding SAR (Structure-Activity Relationship) studies. Data integrity is maintained via encrypted LIMS (Laboratory Information Management Systems) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.